molecular formula C9H17ClO2 B1314710 Heptan-2-yl 2-chloroacetate CAS No. 383412-05-3

Heptan-2-yl 2-chloroacetate

Cat. No.: B1314710
CAS No.: 383412-05-3
M. Wt: 192.68 g/mol
InChI Key: GKOMRSJNZZXVMU-UHFFFAOYSA-N
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Description

Heptan-2-yl 2-chloroacetate, also known as 2-Chloroacetic acid heptyl ester, is a chemical compound with the molecular formula C9H17ClO2 and a molecular weight of 192.68 g/mol. This compound has gained significant attention due to its diverse properties and applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptan-2-yl 2-chloroacetate can be synthesized through the esterification of 2-chloroacetic acid with heptan-2-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of 2-chloroacetic acid with heptan-2-ol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Heptan-2-yl 2-chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the ester can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-chloroacetic acid and heptan-2-ol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under mild to moderate temperatures.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Hydrolysis: Formation of 2-chloroacetic acid and heptan-2-ol.

    Reduction: Formation of heptan-2-ol.

Scientific Research Applications

Heptan-2-yl 2-chloroacetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of heptan-2-yl 2-chloroacetate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the ester is susceptible to attack by nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Heptan-2-yl 2-chloroacetate can be compared with other similar compounds such as:

    Heptan-2-yl 3-chloropropanoate: Similar in structure but with a different position of the chlorine atom, leading to variations in reactivity and applications.

    Heptan-2-yl acetate: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

    2-Chloroethyl acetate: Contains a shorter alkyl chain, affecting its physical and chemical properties.

Uniqueness: this compound is unique due to the presence of the chlorine atom at the 2-position, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

heptan-2-yl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-3-4-5-6-8(2)12-9(11)7-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOMRSJNZZXVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471311
Record name Heptan-2-yl 2-chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383412-05-3
Record name 1-Methylhexyl 2-chloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383412-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptan-2-yl 2-chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptan-2-yl 2-chloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid, 2-chloro-, 1-methylhexyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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